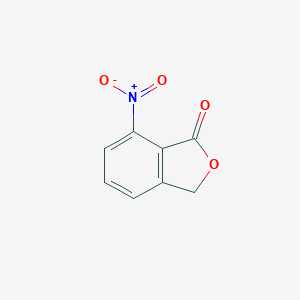

7-Nitroisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-7-5(4-13-8)2-1-3-6(7)9(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIGXRQYMBKAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357244 | |

| Record name | 7-NITROISOBENZOFURAN-1(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42760-46-3 | |

| Record name | 7-NITROISOBENZOFURAN-1(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Nitroisobenzofuran-1(3H)-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroisobenzofuran-1(3H)-one, also known as 7-nitrophthalide, is a nitro-substituted derivative of the isobenzofuranone core structure. While the broader class of isobenzofuranones has been investigated for a variety of biological activities, including antimicrobial and anticancer properties, specific research on the 7-nitro isomer is limited in publicly available scientific literature.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside information on related compounds to offer a contextual understanding. Due to the scarcity of dedicated studies on this specific isomer, some sections will reference data for structurally similar molecules, which should be interpreted with caution.

Core Chemical Properties

A summary of the fundamental chemical identifiers for this compound is provided in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonym | 7-Nitrophthalide | N/A |

| CAS Number | 42760-46-3 | [3] |

| Molecular Formula | C₈H₅NO₄ | [3] |

| Molecular Weight | 179.13 g/mol | [3] |

| InChI Key | BFIGXRQYMBKAIR-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the available literature. Characterization of novel isobenzofuranone derivatives typically involves these standard analytical techniques.[5]

Synthesis and Reactivity

A detailed, experimentally validated protocol for the synthesis of this compound is not described in the surveyed literature. General methods for the synthesis of isobenzofuran-1(3H)-ones often involve the conversion of o-alkylbenzoic acids.[2] One-step oxidation reactions of indane derivatives have also been reported for the synthesis of substituted isobenzofuran-1(3H)-ones.[6] The reactivity and stability of this compound have not been specifically documented.

Experimental Protocols

As no specific experimental protocols for the synthesis or analysis of this compound were found, a generalized workflow for the synthesis and characterization of a novel isobenzofuranone derivative is presented below. This serves as a hypothetical experimental design based on common practices in the field.

Biological Activity and Mechanism of Action

There is no specific information available on the biological activity or mechanism of action of this compound in the reviewed scientific literature. However, studies on other nitro-substituted isobenzofuranones and the broader isobenzofuranone class provide some context for potential areas of investigation.

The isobenzofuran-1(3H)-one scaffold is present in a number of compounds with diverse biological activities, including antifungal, anti-platelet, and cytotoxic effects.[5] For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their antiproliferative activity against lymphoma and myeloid leukemia cell lines.[5] Some of these derivatives exhibited significant inhibition of cell viability.[5]

A study on 4-nitroisobenzofuran-1(3H)-one revealed its activity as an inhibitor of multidrug-resistant Staphylococcus aureus, where it was found to target peptidoglycan biosynthesis.[7] This suggests that the position of the nitro group on the isobenzofuranone core can significantly influence its biological target and activity.

Given the precedent for biological activity within this chemical class, this compound represents a candidate for future biological screening, particularly in the areas of oncology and infectious diseases.

Signaling Pathways

Due to the lack of biological studies on this compound, no associated signaling pathways have been identified. The diagram below illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds that induce apoptosis, a common mechanism for anticancer agents.

Conclusion

This compound is a chemical entity for which there is a notable lack of comprehensive scientific data. While its basic chemical identifiers are established, its physicochemical properties, spectral characteristics, and a definitive synthetic protocol remain to be elucidated in the public domain. The biological activities of the broader isobenzofuranone class, particularly other nitro-substituted isomers, suggest that this compound may possess interesting pharmacological properties. Further research is required to synthesize and characterize this compound, and to explore its potential as a therapeutic agent. This would involve a systematic evaluation of its biological effects, determination of its mechanism of action, and assessment of its safety profile.

References

- 1. imjst.org [imjst.org]

- 2. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 42760-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 3-Hydroxy-6-nitroisobenzofuran-1(3h)-one | C8H5NO5 | CID 522671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant Staphylococcus aureus, targets peptidoglycan biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 7-Nitroisobenzofuran-1(3H)-one (CAS 42760-46-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Nitroisobenzofuran-1(3H)-one, a heterocyclic compound of interest in the field of antibacterial research. This document collates available data on its chemical and physical properties, proposes a synthetic route, and details its biological activity, with a focus on its potential as an inhibitor of peptidoglycan biosynthesis in pathogenic bacteria.

Core Compound Information

This compound, also known as 7-Nitrophthalide, is a small molecule belonging to the isobenzofuranone class of compounds. Its core structure consists of a fused bicyclic system comprising a benzene ring and a γ-lactone ring, with a nitro group substitution on the aromatic ring.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 42760-46-3 | N/A |

| Molecular Formula | C₈H₅NO₄ | [1] |

| Molecular Weight | 179.13 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Purity (commercial) | 95-98% | N/A |

| InChI Key | BFIGXRQYMBKAIR-UHFFFAOYSA-N | [1] |

| SMILES | O=C1OCC2=C1C=CC=C2N(=O)=O | N/A |

Synthesis and Spectroscopic Data

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The first step involves the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid. The second step is the selective benzylic bromination of the methyl group followed by intramolecular cyclization to yield the final product.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. A singlet for the methylene (-CH₂-) protons of the lactone ring around 5.0-5.5 ppm. |

| ¹³C NMR | A carbonyl carbon signal for the lactone around 170 ppm. Aromatic carbon signals between 120-150 ppm. A methylene carbon signal around 70 ppm. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration of the lactone at approximately 1760-1780 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6][7] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 179.13. |

Biological Activity and Mechanism of Action

While specific biological data for the 7-nitro isomer is limited, extensive research on the structurally analogous 4-nitroisobenzofuran-1(3H)-one provides significant insights into the potential bioactivity of this class of compounds.

Antibacterial Activity against Staphylococcus aureus

Research has identified 4-nitroisobenzofuran-1(3H)-one as a potent and selective inhibitor of Staphylococcus aureus, including multidrug-resistant strains (MRSA).[8]

| Compound | Organism | MIC (μg/mL) |

| 4-Nitroisobenzofuran-1(3H)-one | Staphylococcus aureus (including MRSA) | 2–4 |

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

The primary mechanism of action of nitroisobenzofuranones against S. aureus is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[8] Peptidoglycan is a polymer unique to bacterial cell walls, making it an attractive target for antibiotic development.

The peptidoglycan biosynthesis pathway is a multi-step process involving enzymatic reactions in the cytoplasm and at the cell membrane. The inhibition of this pathway leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 3. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant Staphylococcus aureus, targets peptidoglycan biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 7-Nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Nitroisobenzofuran-1(3H)-one, a valuable nitro-substituted derivative of phthalide. The document details a strategic two-step synthetic pathway, commencing with the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid, followed by a selective benzylic bromination and subsequent intramolecular cyclization to afford the target compound. This guide is intended to furnish researchers and professionals in the fields of medicinal chemistry and drug development with the necessary information to produce this compound for further investigation.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in Table 1.

| Property | m-Toluic Acid | 2-Nitro-3-methylbenzoic Acid | This compound |

| Molecular Formula | C₈H₈O₂ | C₈H₇NO₄ | C₈H₅NO₄ |

| Molecular Weight | 136.15 g/mol | 181.15 g/mol | 179.13 g/mol [1] |

| CAS Number | 99-04-7 | 1975-50-4 | 42760-46-3[1] |

| Appearance | White to yellowish crystalline solid | - | - |

| Melting Point | 108-110 °C | - | - |

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be achieved through a two-step process. The initial step involves the nitration of m-toluic acid to introduce a nitro group at the 2-position, yielding 2-nitro-3-methylbenzoic acid. The subsequent step involves the selective bromination of the benzylic methyl group followed by an intramolecular cyclization to form the lactone ring of the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3-methylbenzoic Acid

The nitration of m-toluic acid is a critical first step. The reaction conditions must be carefully controlled to favor the formation of the desired 2-nitro isomer.

Materials:

-

m-Toluic acid

-

Concentrated nitric acid (94-98%)

-

Four-neck glass bottle equipped with a mechanical stirrer

-

Cooling bath

Procedure:

-

Place concentrated nitric acid into the four-neck glass bottle and cool the vessel to a temperature between -28°C and -15°C using a cooling bath.

-

With vigorous stirring, slowly add powdered m-toluic acid to the cooled nitric acid. The particle size of the m-toluic acid can influence the reaction rate.

-

Maintain the reaction temperature within the specified range throughout the addition and for a period of 10 to 120 minutes after the addition is complete.

-

Upon completion, the reaction mixture is poured into water to precipitate the crude product.

-

The precipitate is then collected by filtration and washed with water to yield 2-nitro-3-methylbenzoic acid.

Quantitative Data: Published data on this reaction indicates that the conversion of m-toluic acid can be as high as 99.8%, with a selectivity for 2-nitro-3-methylbenzoic acid reaching up to 87.2%.

Step 2: Synthesis of this compound

This step involves the conversion of the methyl group of 2-nitro-3-methylbenzoic acid into the lactone ring of the final product. This is achieved through a selective benzylic bromination followed by an intramolecular cyclization.

Materials:

-

2-Nitro-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or light)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

-

Benzylic Bromination:

-

Dissolve 2-nitro-3-methylbenzoic acid in a suitable anhydrous solvent in a reaction flask.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator to the solution.

-

Initiate the reaction by heating the mixture to reflux or by irradiation with a suitable light source. The use of photo-initiation in dichloromethane has been shown to improve selectivity in similar reactions[2].

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

The filtrate containing the crude 2-nitro-3-(bromomethyl)benzoic acid is then concentrated under reduced pressure.

-

-

Intramolecular Cyclization:

-

Dissolve the crude 2-nitro-3-(bromomethyl)benzoic acid in a suitable solvent.

-

Add a base to facilitate the intramolecular nucleophilic attack of the carboxylate on the benzylic carbon, leading to the formation of the lactone ring.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Data Presentation

Table 2: Spectroscopic Data for this compound (Expected)

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic splitting patterns. A singlet for the CH₂ group of the lactone ring around 5.0-5.5 ppm. |

| ¹³C NMR | Carbonyl carbon of the lactone around 170 ppm. Aromatic carbons in the range of 120-150 ppm. Methylene carbon of the lactone around 70 ppm. |

| IR Spectroscopy | Strong carbonyl stretching vibration for the lactone at ~1760 cm⁻¹. Characteristic N-O stretching vibrations for the nitro group around 1530 and 1350 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 179.13 g/mol . |

Biological Activity and Signaling Pathways

Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. Specifically, certain nitroisobenzofuranones have been investigated as inhibitors of multidrug-resistant Staphylococcus aureus by targeting peptidoglycan biosynthesis[3][4].

The proposed mechanism of action for some bioactive isobenzofuranones involves the inhibition of key cellular processes. For instance, some derivatives have shown the potential to trigger apoptosis. A more detailed investigation into the specific biological targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.

References

- 1. This compound | CAS: 42760-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant Staphylococcus aureus, targets peptidoglycan biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 7-Nitroisobenzofuran-1(3H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Nitroisobenzofuran-1(3H)-one, also known as 7-Nitrophthalide. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and structural visualizations, to serve as a foundational resource for the characterization and utilization of this compound.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of isobenzofuran-1(3H)-one. The presence of the nitro group significantly influences the electronic properties and reactivity of the molecule, making its precise structural confirmation by spectroscopic methods crucial.

Molecular Formula: C₈H₅NO₄[1]

Molecular Weight: 179.13 g/mol [1]

CAS Number: 42760-46-3[1]

Caption: Chemical structure of this compound.

Spectroscopic Data

Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, the following tables are based on typical spectroscopic values observed for closely related isobenzofuranone and nitro-aromatic compounds. This data serves as a predictive guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | d | 1H | H-6 |

| ~7.8 - 8.1 | t | 1H | H-5 |

| ~7.6 - 7.9 | d | 1H | H-4 |

| ~5.4 - 5.6 | s | 2H | H-3 (CH₂) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C-1 (C=O) |

| ~148 - 152 | C-7a |

| ~145 - 149 | C-7 |

| ~130 - 134 | C-5 |

| ~125 - 129 | C-3a |

| ~122 - 126 | C-4 |

| ~120 - 124 | C-6 |

| ~68 - 72 | C-3 (CH₂) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Weak | Aliphatic C-H stretch |

| ~1760 - 1740 | Strong | Lactone C=O stretch |

| ~1610, ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1250 - 1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 179 | [M]⁺, Molecular ion |

| 133 | [M - NO₂]⁺, Loss of nitro group |

| 105 | [M - NO₂ - CO]⁺, Subsequent loss of carbon monoxide |

| 77 | Phenyl cation fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-pulse sequence is used with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or APT) is employed, with a larger number of scans (typically 1024 or more) required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum of small organic molecules.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The characterization of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to confirm its structure.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The interpretation of the combined spectroscopic data is key to unambiguous structure confirmation. The ¹H and ¹³C NMR spectra provide information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. The IR spectrum confirms the presence of key functional groups, such as the lactone carbonyl and the nitro group. Finally, the mass spectrum provides the molecular weight and fragmentation pattern, which further corroborates the proposed structure. By integrating these datasets, researchers can confidently verify the identity and purity of this compound for its application in further research and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroisobenzofuran-1(3H)-one, a derivative of the isobenzofuranone core, is a compound of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for its potential application in therapeutic development. This technical guide provides a summary of the currently available data on the physicochemical characteristics of this compound. Despite a thorough review of scientific literature and chemical databases, specific experimental data for several key properties of this particular isomer, including melting point, boiling point, and solubility, remain limited. This guide presents the known information and highlights areas where further experimental investigation is required.

Introduction

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones that form the core structure of many naturally occurring and synthetic compounds with diverse biological activities.[1][2] These activities include antimicrobial, antifungal, and antiproliferative effects, making them attractive scaffolds for drug development.[1] The introduction of a nitro group to the aromatic ring, as in this compound, can significantly influence the molecule's electronic properties, reactivity, and biological interactions. This document aims to consolidate the physicochemical data for this compound to support further research and development efforts.

Physicochemical Properties

A comprehensive search of available scientific literature and chemical databases has yielded limited experimentally determined physicochemical data for this compound. The following table summarizes the known information. For context, data for the closely related isomer, 6-Nitroisobenzofuran-1(3H)-one, is also included where available, but it should be noted that these values are not interchangeable.

| Property | This compound | 6-Nitroisobenzofuran-1(3H)-one |

| Molecular Formula | C₈H₅NO₄[3] | C₈H₅NO₄[4] |

| Molecular Weight | 179.13 g/mol [3] | 179.13 g/mol [4] |

| Melting Point | Data not available | 140-145°C[4] |

| Boiling Point | Data not available | 413.4°C (Predicted)[4] |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Experimental Protocols

Synthesis

A potential synthetic route to this compound could be adapted from methods reported for other isomers, such as 4-nitrophthalide. One such method involves the treatment of methyl-2-bromomethyl-4-nitro-benzoate with concentrated sulfuric acid at elevated temperatures.[5] This suggests that a plausible route to the 7-nitro isomer could start from a correspondingly substituted precursor.

A generalized workflow for a potential synthesis is outlined below:

Note: This is a hypothetical pathway and would require experimental optimization of reagents and reaction conditions.

Physicochemical Property Determination

Standard analytical methods would be employed to determine the physicochemical properties of synthesized this compound.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Boiling Point: Determined using distillation under reduced pressure to prevent decomposition.

-

Solubility: Assessed in a range of solvents (e.g., water, ethanol, DMSO) using techniques such as shake-flask method followed by quantification via UV-Vis spectroscopy or HPLC.

-

pKa: Determined by potentiometric titration or UV-Vis spectrophotometry in buffered solutions.

-

Structural Confirmation: Confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2]

The following diagram illustrates a general workflow for the characterization of a synthesized compound:

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imjst.org [imjst.org]

- 3. This compound | CAS: 42760-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 6-Nitroisobenzofuran-1(3H)-one [myskinrecipes.com]

- 5. chemrxiv.org [chemrxiv.org]

The Isobenzofuranone Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isobenzofuran-1(3H)-one scaffold, commonly known as the phthalide core, is a recurring motif in a multitude of natural products and synthetic compounds of significant biological importance.[1][2] This bicyclic lactone has garnered substantial attention in the fields of medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its derivatives, including neuroprotective, anticancer, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of isobenzofuranone compounds, detailed experimental protocols for their synthesis, and a look into their mechanisms of action.

Discovery and Historical Timeline

The journey of isobenzofuranone compounds began in the late 19th century with their discovery in the natural world.

-

Late 19th Century: Identification in Nature. The first reports on phthalides emerged from the analysis of essential oils. These aromatic compounds were identified as constituents of various plants, marking their initial discovery.

-

1871: Synthesis of a Complex Derivative. The eminent German chemist Adolf von Baeyer synthesized phenolphthalein, a complex derivative of phthalide, through the condensation of phthalic anhydride with two equivalents of phenol in acidic conditions. This was a significant early milestone in the synthesis of compounds containing the phthalide core, although the synthesis of the parent isobenzofuranone was yet to be achieved.

-

Early 20th Century: First Syntheses of the Unsubstituted Core. The early 1900s saw the first successful syntheses of the parent isobenzofuranone molecule. These pioneering methods laid the groundwork for future synthetic explorations. Two key early approaches were:

-

Reduction of Phthalic Anhydride: Phthalic anhydride, a readily available industrial chemical, was reduced to yield phthalide. Early methods employed reagents like zinc dust.

-

From o-Toluic Acid: Another classical approach involved the bromination of the methyl group of o-toluic acid, followed by hydrolysis to form the lactone.

-

-

Mid-20th Century to Present: Proliferation of Synthetic Methods and Discovery of Bioactivity. The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in the development of more sophisticated and efficient methods for synthesizing isobenzofuranones. This period also saw the isolation and characterization of numerous naturally occurring phthalides with potent biological activities, such as n-butylphthalide (NBP) from celery seeds, which has been investigated for its neuroprotective effects in ischemic stroke.[3][4] Modern synthetic strategies include transition-metal-catalyzed reactions that offer high regio- and stereoselectivity.[1]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the isobenzofuranone core can be approached through various classical and modern methods. Below are detailed protocols for two historically significant syntheses.

Classical Synthesis: Reduction of Phthalimide

This method, detailed in Organic Syntheses, provides a reliable route to the unsubstituted phthalide core.

Table 1: Reagents and Materials for Phthalide Synthesis via Reduction of Phthalimide

| Reagent/Material | Quantity | Molar Equivalent |

| Phthalimide | 147 g | 1.0 mole |

| Zinc dust | 180 g | 2.75 gram atoms |

| Copper sulfate | 1 g | - |

| 20% Sodium hydroxide solution | 400 g (327 cc) | - |

| Water | 400 cc | - |

| Concentrated hydrochloric acid | ~150 cc | - |

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer, create a thick paste of 180 g of zinc dust with a solution of 1 g of copper sulfate in approximately 35 cc of water.

-

To this paste, add 400 g of 20% aqueous sodium hydroxide solution.

-

Cool the flask in an ice bath to 5°C.

-

While maintaining the temperature below 8°C, add 147 g of phthalimide in small portions over a period of about 30 minutes with continuous stirring.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Dilute the reaction mixture with 400 cc of water and warm it on a steam bath for approximately three hours, or until the evolution of ammonia ceases.

-

Concentrate the mixture to a volume of about 400 cc by distillation under reduced pressure.

-

Filter the mixture and acidify the filtrate to Congo red with concentrated hydrochloric acid (approximately 150 cc is required). An oil will separate.

-

Boil the acidified mixture for one hour to complete the lactonization of the intermediate hydroxymethylbenzoic acid.

-

Transfer the hot mixture to a beaker and allow it to cool. The oily product will solidify.

-

Chill the mixture overnight in a refrigerator to ensure complete crystallization.

-

Collect the crude phthalide by suction filtration.

-

Recrystallize the crude product from water to obtain transparent plates of phthalide. The reported yield is 90–95 g (67–71% of the theoretical amount).[5]

Classical Synthesis: From o-Toluic Acid

This method involves the hydrolysis of o-tolunitrile to o-toluic acid, which can then be converted to phthalide. The protocol for the preparation of o-toluic acid is provided here as a precursor step.

Table 2: Reagents and Materials for o-Toluic Acid Synthesis

| Reagent/Material | Quantity | Molar Equivalent |

| o-Tolunitrile | 1 kg (8.54 moles) | 1.0 |

| 75% Sulfuric acid | 3 kg | - |

| 10% Sodium hydroxide solution | Excess | - |

| Dilute sulfuric acid | - | - |

| Benzene | ~3 L | - |

-

In a 5-liter flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 3 kg of 75% sulfuric acid.

-

Heat the acid to approximately 150°C and start the stirrer.

-

Add 1 kg of o-tolunitrile over a period of two hours, maintaining the temperature at 150–160°C.

-

After the addition is complete, continue stirring at this temperature for an additional two hours.

-

Raise the temperature to 190°C and stir for another hour.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the crude product and dissolve it in an excess of 10% sodium hydroxide solution.

-

Filter the hot solution and acidify the filtrate with dilute sulfuric acid.

-

Collect the precipitated o-toluic acid on a Büchner funnel, dry it, and recrystallize from benzene. The reported yield is 930–1030 g (80–89% of the theoretical amount).[6]

Mechanism of Action and Signaling Pathways

The biological activity of isobenzofuranone derivatives is a subject of intense research. A prominent example is n-butylphthalide (NBP), which has demonstrated significant neuroprotective effects. Its mechanism of action is multifaceted, involving several key pathways that protect neuronal cells from damage, particularly in the context of ischemic stroke.[3][4][7][8]

Neuroprotective Mechanisms of n-Butylphthalide (NBP)

NBP's neuroprotective effects are attributed to its ability to:

-

Improve Cerebral Microcirculation: NBP enhances blood flow to the ischemic regions of the brain, improving oxygen and nutrient supply to damaged tissues.[4]

-

Inhibit Neuronal Apoptosis: It prevents programmed cell death in neurons by modulating key apoptotic pathways.[3][7]

-

Reduce Oxidative Stress: NBP acts as an antioxidant, neutralizing harmful free radicals that contribute to cellular damage.[4][8]

-

Suppress Inflammation: It reduces the expression of pro-inflammatory cytokines, thereby limiting the inflammatory cascade that exacerbates brain injury.[3][4]

-

Protect Mitochondrial Function: NBP helps maintain the integrity and function of mitochondria, the cellular powerhouses, preventing energy failure in neurons.[4][8]

The following diagrams illustrate some of the key signaling pathways modulated by NBP.

Conclusion

The isobenzofuranone core represents a privileged scaffold in medicinal chemistry, with a rich history rooted in natural product chemistry and early synthetic organic chemistry. From their initial discovery in plants to the development of sophisticated synthetic methodologies, the journey of these compounds has been one of continuous innovation. The elucidation of the complex mechanisms of action of bioactive derivatives like n-butylphthalide continues to fuel interest in this compound class, opening new avenues for the development of therapeutics for a range of diseases. This guide serves as a foundational resource for researchers and professionals dedicated to exploring the vast potential of isobenzofuranone chemistry.

References

- 1. New Route to Phthalides - ChemistryViews [chemistryviews.org]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Butylphthalide? [synapse.patsnap.com]

- 4. What is Butylphthalide used for? [synapse.patsnap.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of nitro-containing heterocyclic compounds

An In-depth Technical Guide on the Biological Activity of Nitro-Containing Heterocyclic Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-containing heterocyclic compounds represent a pivotal class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their efficacy as antimicrobial, antiparasitic, and anticancer agents is largely attributed to a unique mechanism of action: bioreductive activation. This process, predominantly occurring in low-oxygen environments, allows for selective targeting of pathogenic microorganisms and hypoxic tumor cells, minimizing damage to host tissues. This technical guide provides a comprehensive overview of the major classes of nitro-heterocycles, their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on these versatile scaffolds.

Core Mechanism of Action: Bioreductive Activation

The hallmark of nitro-heterocyclic compounds is that they are prodrugs, meaning they are administered in an inactive form and require metabolic conversion to exert their biological effect.[1][2] This activation is a reductive process targeting the nitro (-NO₂) group, which is highly effective under the anaerobic or hypoxic (low-oxygen) conditions characteristic of many pathogenic bacteria, protozoa, and solid tumors.[2]

The activation cascade begins with the passive diffusion of the nitro-heterocycle into the target cell.[2][3] Inside the cell, enzymes known as nitroreductases catalyze the one-electron reduction of the nitro group.[1][2][4] This reaction generates a highly reactive and unstable nitro anion radical.[5] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle," producing superoxide radicals but leaving the drug inactive. However, in anaerobic or hypoxic environments, the nitro anion radical undergoes further reduction to form cytotoxic nitroso and hydroxylamino derivatives.[1][5] These highly reactive intermediates are the ultimate effectors of cellular damage, covalently binding to and damaging critical macromolecules, most notably DNA.[5][6][7] This leads to DNA strand breakage, inhibition of DNA replication and repair, and ultimately, cell death.[4][8]

References

- 1. Nitrofurans: Understanding This Class of Antibiotics, Uses, and Safety Concerns [studyiq.com]

- 2. benchchem.com [benchchem.com]

- 3. lecturio.com [lecturio.com]

- 4. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. All About Nitroimidazole [unacademy.com]

7-Nitroisobenzofuran-1(3H)-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroisobenzofuran-1(3H)-one, a derivative of the phthalide scaffold, is a compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its application and development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known behavior of related isobenzofuranone and nitrophenyl compounds. Due to the absence of specific published experimental data for this molecule, this document emphasizes detailed, standardized protocols for researchers to determine these crucial parameters. This guide is intended to be a foundational resource, enabling the scientific community to generate the precise data required for advancing their research.

Introduction

This compound, also known as 7-nitrophthalide, belongs to the isobenzofuranone class of bicyclic lactones. The introduction of a nitro group to the aromatic ring is expected to significantly influence its chemical properties, including solubility and stability, compared to the parent phthalide structure. These properties are fundamental to its handling, formulation, and potential biological activity. This guide outlines the theoretical considerations for its solubility and stability and provides robust experimental protocols for their quantitative determination.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₅NO₄ | Based on chemical structure. |

| Molecular Weight | 179.13 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Typical for similar small organic molecules. |

| Aqueous Solubility | Expected to be low | The presence of the aromatic ring and the lactone structure contributes to hydrophobicity. The polar nitro group may slightly enhance solubility compared to unsubstituted phthalide, but overall poor aqueous solubility is anticipated. |

| Organic Solvent Solubility | Expected to be soluble in polar aprotic and some polar protic solvents | Likely soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and moderately soluble in alcohols like ethanol and methanol. |

Solubility Profile: Experimental Determination

To address the lack of quantitative data, the following section provides a detailed protocol for determining the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) for calibration curve generation.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (as determined during method development) to a concentration within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| PBS (pH 7.4) | 37 | |

| 0.1 M HCl | 25 | |

| 0.1 M NaOH | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| DMSO | 25 | |

| Acetonitrile | 25 |

Visualization of Experimental Workflow

Characterization of Novel Isobenzofuranone Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuranones, a class of lactones built upon a fused bicyclic furanone and benzene ring system, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Naturally occurring and synthetically accessible, these scaffolds serve as privileged structures in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the characterization of novel isobenzofuranone derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to be a valuable resource for researchers actively engaged in the discovery and development of new chemical entities based on the isobenzofuranone core.

Synthesis of Isobenzofuranone Derivatives

The synthesis of isobenzofuranone derivatives can be achieved through various chemical strategies. A common and effective method involves the condensation of o-phthalaldehydic acid with primary heterocyclic amines, which proceeds via a bimolecular nucleophilic substitution reaction to yield 3-substituted isobenzofuran-1(3H)-ones.[1] Another versatile approach is the Suzuki-Miyaura cross-coupling reaction, which has been successfully employed to create a library of isobenzofuranone derivatives with diverse substitutions.[2] Furthermore, the one-step conversion of o-alkylbenzoic acids using reagents like NaBrO3/NaHSO3 in a two-phase system provides an efficient route to various phthalide derivatives.[3]

Biological Activities and Quantitative Analysis

Novel isobenzofuranone derivatives have demonstrated a broad spectrum of pharmacological activities. The following sections summarize key biological effects and present quantitative data for representative compounds.

Antiproliferative Activity

A number of isobenzofuranone derivatives have been identified as potent antiproliferative agents against various cancer cell lines. The cytotoxic effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [1] |

| U937 (lymphoma) | 62.97 | [1] | |

| Compound 17 | K562 (myeloid leukemia) | 66.81 | [1] |

| U937 (lymphoma) | 71.39 | [1] | |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [1] |

| U937 (lymphoma) | 46.63 | [1] | |

| Etoposide (VP16) | K562 (myeloid leukemia) | 7.06 | [1] |

| U937 (lymphoma) | 0.35 | [1] |

Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition

Certain isobenzofuranone derivatives have emerged as promising candidates for the management of diabetes mellitus through the inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase.[2] The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 3d | α-Glucosidase | 6.82 ± 0.02 | [2] |

| Compound 3g | α-Amylase | ~11-fold stronger than acarbose | [2] |

| Acarbose (Standard) | α-Glucosidase | ~866 (calculated from ~127-fold difference) | [2] |

Antioxidant Activity

The antioxidant potential of isobenzofuranone derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of a compound to scavenge free radicals is expressed as the half-maximal effective concentration (EC50).

| Compound/Derivative | EC50 (µM) | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | 10 | |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydro-isobenzofuran (2) | 7 | |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | 22 | |

| 4,5,6-trihydroxy-7-methylphthalide (4) | 5 | |

| Gallic Acid (Positive Control) | 2 |

Antidepressant Activity

Recent studies have explored isobenzofuranone derivatives as novel antidepressant agents, with a focus on their ability to inhibit serotonin (5-HT) reuptake.[4]

| Compound/Derivative | Activity | Reference |

| Compound 10a | Significant improvement in CRS-induced depression-like behavior in mice | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 3-Substituted Isobenzofuran-1(3H)-one Derivatives

This protocol describes a general procedure for the synthesis of 3-substituted isobenzofuran-1(3H)-ones from o-phthalaldehydic acid and primary heterocyclic amines.[1]

Materials:

-

o-Phthalaldehydic acid (I)

-

Primary heterocyclic amines

-

Ethanol

-

Silica gel for thin-layer chromatography (TLC)

-

Iodine vapor or UV light for visualization

Procedure:

-

Dissolve o-phthalaldehydic acid in ethanol.

-

Add an equimolar amount of the respective primary heterocyclic amine to the solution.

-

Reflux the reaction mixture for an appropriate time, monitoring the progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution or can be obtained by evaporation of the solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compounds using spectroscopic methods such as IR, NMR, and mass spectrometry.

MTT Cytotoxicity Assay

This protocol outlines the MTT assay for determining the cytotoxic effects of isobenzofuranone derivatives on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., K562, U937)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Isobenzofuranone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the isobenzofuranone derivatives and incubate for the desired period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes the in vitro assay to evaluate the α-glucosidase inhibitory activity of isobenzofuranone derivatives.

Materials:

-

96-well microtiter plates

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Isobenzofuranone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Sodium carbonate (Na2CO3) solution to stop the reaction

-

Microplate reader

Procedure:

-

Add the phosphate buffer, isobenzofuranone derivative solution (at various concentrations), and α-glucosidase solution to the wells of a 96-well plate.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at a wavelength of 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol details the DPPH assay for assessing the antioxidant activity of isobenzofuranone derivatives.

Materials:

-

96-well microtiter plates or cuvettes

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)

-

Isobenzofuranone derivatives dissolved in a suitable solvent

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a working solution of DPPH.

-

Add the isobenzofuranone derivative solution at various concentrations to the wells or cuvettes.

-

Add the DPPH solution to each well or cuvette and mix.

-

Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of isobenzofuranone derivatives is crucial for their development as therapeutic agents.

Apoptosis Induction in Cancer Cells

Cytotoxic isobenzofuranone derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caption: Intrinsic apoptosis pathway induced by isobenzofuranone derivatives.

Modulation of Neurotransmitter Systems

Isobenzofuranone derivatives with antidepressant properties have been shown to modulate neurotransmitter systems in the brain. One key mechanism is the inhibition of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4] Furthermore, these compounds can influence the expression of synaptic-associated proteins, such as Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival and synaptic plasticity.[4]

Caption: Proposed mechanism of antidepressant action of isobenzofuranone derivatives.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research protocols.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

The isobenzofuranone scaffold continues to be a fertile ground for the discovery of novel bioactive compounds with therapeutic potential across a range of diseases. This technical guide has provided a comprehensive overview of the key aspects of their characterization, from synthesis and quantitative biological evaluation to the elucidation of their mechanisms of action. The detailed protocols and visual workflows are intended to serve as practical tools for researchers in the field, facilitating the efficient and effective investigation of this promising class of molecules. As our understanding of the structure-activity relationships and molecular targets of isobenzofuranone derivatives deepens, so too will the opportunities for the development of next-generation therapeutics.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Nitroisobenzofuran-1(3H)-one Antibacterial Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroisobenzofuran-1(3H)-one belongs to the isobenzofuranone class of compounds, a group of bicyclic lactones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives of isobenzofuranone have demonstrated antibacterial and antifungal properties. Notably, the nitro-substituted isobenzofuranones are emerging as a promising area of research for novel antimicrobial agents. For instance, 4-nitroisobenzofuran-1(3H)-one has been identified as a selective inhibitor of Staphylococcus aureus (S. aureus), including multidrug-resistant strains, with a reported Minimum Inhibitory Concentration (MIC) of 2-4 μg/mL.[1][2] This compound is believed to exert its antibacterial effect by targeting peptidoglycan biosynthesis.[1][2] The broader class of nitrofurans are known to act as prodrugs that are activated by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA, RNA, and proteins.[3]

These application notes provide a comprehensive set of protocols for evaluating the antibacterial efficacy of this compound and its analogs. The detailed methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via disk diffusion assay are outlined to ensure reproducible and accurate results.

Data Presentation

The following table summarizes representative quantitative data for a nitroisobenzofuranone derivative against a key bacterial pathogen. This table can be expanded with experimental data for this compound against a broader range of bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 4-Nitroisobenzofuran-1(3H)-one | Staphylococcus aureus | 2 - 4 | [1][2] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[4][5][6][7][8]

Materials:

-

This compound

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically transfer 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate into a tube of sterile CAMHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Determination of MIC:

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

-

Spread the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile paper disks (6 mm diameter)

-

Test bacterial strain(s)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (37°C)

-

Ruler or calipers

Procedure:

-

Preparation of Compound Disks:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Aseptically apply a known volume and concentration of the solution onto sterile paper disks.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation and Plating:

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the MIC assay.

-

Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.

-

-

Disk Placement and Incubation:

-

Using sterile forceps, place the prepared disks onto the inoculated MHA plate, pressing gently to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 16-18 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

-

Visualizations

Caption: Experimental Workflow for Antibacterial Susceptibility Testing.

Caption: Hypothetical Signaling Pathway for Nitro-Compound Antibacterial Action.

References

- 1. imjst.org [imjst.org]

- 2. researchgate.net [researchgate.net]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant Staphylococcus aureus, targets peptidoglycan biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Isobenzofuran-1(3H)-one [oakwoodchemical.com]

- 6. ijpbs.com [ijpbs.com]

- 7. This compound | CAS: 42760-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 3-Hydroxy-6-nitroisobenzofuran-1(3h)-one | C8H5NO5 | CID 522671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 7-Nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 7-Nitroisobenzofuran-1(3H)-one, a compound of interest for its potential antimicrobial properties. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This protocol is based on the widely accepted broth microdilution method.[1][2][4][5][6]

Introduction

Isobenzofuran-1(3H)-one derivatives, also known as phthalides, are a class of compounds that have garnered attention for their diverse biological activities, including potential antimicrobial, antifungal, and cytotoxic effects.[7][8][9] The introduction of a nitro group at the 7th position of the isobenzofuranone scaffold may enhance its biological activity. Determining the MIC of this compound is a critical first step in evaluating its potential as a novel antimicrobial agent. This value provides a quantitative measure of its potency against specific pathogens and is essential for further preclinical development.

Data Presentation

The following table is a template for summarizing the quantitative MIC data obtained from the experimental protocol.

Table 1: Hypothetical MIC Values of this compound against various microorganisms.

| Microorganism | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |

| Escherichia coli | ATCC 25922 | Gram-negative | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |

| Candida albicans | ATCC 90028 | Fungus | 32 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials and Reagents

-

This compound (powder form)

-

Sterile 96-well, round-bottom microtiter plates[4]

-

Sterile test tubes

-

Sterile pipette tips and multichannel pipette

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains (e.g., from ATCC)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% NaCl)

-

Incubator (35 ± 2°C)[6]

-

Spectrophotometer or nephelometer

Preparation of Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[1] The final concentration of DMSO in the wells should not exceed a level that affects microbial growth (typically ≤1%).

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

Preparation of Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.[2]

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]

-

Within 15 minutes of preparation, dilute this adjusted inoculum suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][6]

Microtiter Plate Preparation and Serial Dilution

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[4]

-

Add 100 µL of the this compound stock solution to the first column of wells. This creates the highest test concentration.

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

-

Column 11 should serve as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).

Inoculation and Incubation

-

Add 100 µL of the prepared inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final desired range.

-

Seal the plate with a breathable film or lid to prevent contamination and evaporation.

-

Incubate the plate at 35 ± 2°C for 18-24 hours for bacteria, or as appropriate for fungi.[6]

Interpretation of Results

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1][2] This can be determined by observing the first well that appears clear from the lowest to the highest concentration.

-

The growth control well (column 11) should show turbidity, and the sterility control well (column 12) should remain clear.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration using the broth microdilution method.

Caption: Workflow for MIC Determination by Broth Microdilution.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. idexx.nl [idexx.nl]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. MIC determination by broth microdilution. [bio-protocol.org]

- 7. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Hydroxy-7-methylisobenzofuran-1(3H)-one | Benchchem [benchchem.com]

Application Notes and Protocols for 7-Nitroisobenzofuran-1(3H)-one in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroisobenzofuran-1(3H)-one is a nitro-containing heterocyclic compound belonging to the isobenzofuranone class. While research on this specific isomer is emerging, the broader family of nitroisobenzofuranones has demonstrated significant potential as antimicrobial agents. Notably, a related isomer, 4-nitroisobenzofuran-1(3H)-one, has been identified as a potent inhibitor of multidrug-resistant Staphylococcus aureus (MRSA), targeting peptidoglycan biosynthesis.[1][2] These findings suggest that this compound may also possess valuable antimicrobial properties, making it a compound of interest for further investigation in the discovery of novel anti-infective agents.

These application notes provide a comprehensive overview of the potential uses of this compound in microbiology research, including detailed protocols for antimicrobial susceptibility testing and guidelines for investigating its mechanism of action.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 42760-46-3 | [3] |

| Molecular Formula | C₈H₅NO₄ | [3] |

| Molecular Weight | 179.13 g/mol | [3] |

| Structure |  |

Anticipated Antimicrobial Activity

Based on the activity of related nitroisobenzofuranones, this compound is hypothesized to exhibit activity against a range of bacteria, particularly Gram-positive organisms. The following table presents data for the related compound, 4-nitroisobenzofuran-1(3H)-one (referred to as IITK2020 in some literature), which can serve as a benchmark for initial studies.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Exclusive inhibitor) | 2-4 | [1] |

Note: The above data is for a related isomer and should be used as a guideline for designing experiments with this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound against various microbial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)

-

Negative control (broth with solvent)

-

Solvent for the test compound (e.g., DMSO)

-

Multichannel pipette

-

Incubator

Procedure:

-